molecular formula C11H7N3OS B6149647 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde CAS No. 1565052-27-8

5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B6149647
CAS No.: 1565052-27-8
M. Wt: 229.3
InChI Key:
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Description

5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde: is a heterocyclic compound that combines the structural features of benzotriazole and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1H-1,2,3-benzotriazole under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .

Biology and Medicine: 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde has been investigated for its antimicrobial and anticancer properties. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .

Industry: In the materials science field, this compound is used in the synthesis of advanced materials such as organic semiconductors and corrosion inhibitors. Its unique electronic properties make it suitable for applications in photovoltaic cells and other electronic devices .

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

  • 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carboxylic acid
  • 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-methanol
  • 3-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde

Comparison: Compared to its similar compounds, 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde is unique due to its aldehyde functional group, which provides versatility in chemical reactions and potential for further derivatization. Its combination of benzotriazole and thiophene structures also imparts unique electronic properties that are beneficial for various applications in materials science and medicinal chemistry .

Properties

CAS No.

1565052-27-8

Molecular Formula

C11H7N3OS

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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